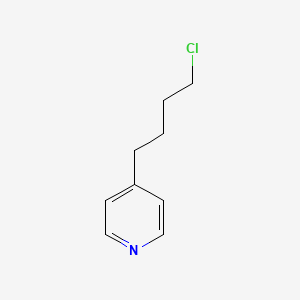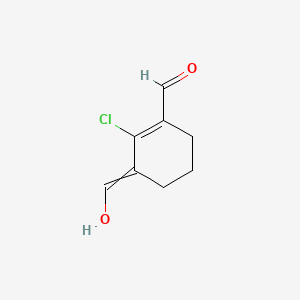
Fmoc-グリシル-バリン
概要
説明
Fmoc-Gly-Val-OH, also known as fluorenylmethyloxycarbonyl-glycine-valine, is a dipeptide derivative commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus, allowing for the stepwise construction of peptides. This compound is particularly valuable in the synthesis of complex peptides due to its stability and ease of removal under mild conditions.
科学的研究の応用
Fmoc-Gly-Val-OH has a wide range of applications in scientific research:
作用機序
Target of Action
Fmoc-Gly-Val-OH, also known as 9-Fluorenylmethoxycarbonyl-Glycine-Valine, is primarily used in the field of peptide synthesis . The primary targets of Fmoc-Gly-Val-OH are amino acids that are being synthesized into peptides . The compound plays a crucial role in protecting these amino acids during the synthesis process .
Mode of Action
Fmoc-Gly-Val-OH interacts with its targets (amino acids) by acting as a protecting group . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-Gly-Val-OH is base-labile, meaning it can be removed under basic conditions . This property allows Fmoc-Gly-Val-OH to protect the amino group of an amino acid during peptide bond formation, and then be removed afterwards to allow for further elongation of the peptide chain .
Biochemical Pathways
The action of Fmoc-Gly-Val-OH affects the biochemical pathway of peptide synthesis . By protecting the amino group of an amino acid, Fmoc-Gly-Val-OH prevents unwanted side reactions during the formation of peptide bonds . Once the Fmoc group is removed, the amino acid can then be incorporated into the growing peptide chain .
Pharmacokinetics
It is known that fmoc-gly-val-oh is a solid compound at room temperature and is soluble in dimethylformamide (dmf) .
Result of Action
The result of Fmoc-Gly-Val-OH’s action is the successful synthesis of peptides with the desired sequence . By protecting amino groups during peptide bond formation and then being removed afterwards, Fmoc-Gly-Val-OH allows for the precise assembly of amino acids into peptides .
Action Environment
The action of Fmoc-Gly-Val-OH is influenced by the pH of its environment . As a base-labile compound, the Fmoc group of Fmoc-Gly-Val-OH can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the successful action of Fmoc-Gly-Val-OH . Additionally, Fmoc-Gly-Val-OH should be stored at low temperatures (2-8°C) to maintain its stability .
生化学分析
Biochemical Properties
Fmoc-Gly-Val-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and biomolecules during the synthesis process. For instance, the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The removal of the Fmoc group is typically achieved using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction is essential for the stepwise assembly of peptides on a solid support.
Cellular Effects
The effects of Fmoc-Gly-Val-OH on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound influences cell function by facilitating the synthesis of peptides that can be used in various biological studies. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using Fmoc-Gly-Val-OH can be used to study receptor-ligand interactions, enzyme-substrate interactions, and other cellular processes .
Molecular Mechanism
At the molecular level, Fmoc-Gly-Val-OH exerts its effects through specific binding interactions with biomolecules. The Fmoc group protects the amine group of the glycine residue, allowing for selective reactions at other functional groups. The removal of the Fmoc group by piperidine is a key step in the synthesis process, as it exposes the amine group for further reactions . This mechanism ensures the precise assembly of peptides, which can then be used in various biochemical and cellular studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Gly-Val-OH can change over time due to factors such as stability and degradation. The Fmoc group is stable under acidic conditions but can be rapidly removed under basic conditions . This stability is crucial for the stepwise synthesis of peptides, as it allows for the selective removal of the protecting group without affecting other functional groups. Long-term effects on cellular function can be observed in in vitro or in vivo studies, where peptides synthesized using Fmoc-Gly-Val-OH are used to study various biological processes .
Dosage Effects in Animal Models
The effects of Fmoc-Gly-Val-OH can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to synthesize peptides for various studies. At high doses, there may be toxic or adverse effects, such as disruption of cellular processes or induction of immune responses . It is important to carefully control the dosage to avoid these adverse effects and ensure the successful synthesis of peptides.
Metabolic Pathways
Fmoc-Gly-Val-OH is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as piperidine, which is used to remove the Fmoc group during the synthesis process . This interaction is crucial for the stepwise assembly of peptides, as it allows for the selective removal of the protecting group and the subsequent reactions at other functional groups. The metabolic flux and metabolite levels can be affected by the presence of Fmoc-Gly-Val-OH, as it influences the synthesis and degradation of peptides .
Transport and Distribution
Within cells and tissues, Fmoc-Gly-Val-OH is transported and distributed through interactions with various transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, which is essential for its role in peptide synthesis . The transport and distribution of Fmoc-Gly-Val-OH can affect its activity and function, as it needs to be present in specific cellular compartments for the synthesis process to occur.
Subcellular Localization
The subcellular localization of Fmoc-Gly-Val-OH is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it needs to be present in the appropriate cellular environment for peptide synthesis . The Fmoc group ensures that the compound is stable and can be selectively removed when needed, allowing for precise control over the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Val-OH typically involves the coupling of fluorenylmethyloxycarbonyl-glycine with valine. The process begins with the protection of the glycine amino group using fluorenylmethyloxycarbonyl chloride. The protected glycine is then coupled with valine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Fmoc-Gly-Val-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, allowing for the efficient production of large quantities of the compound. The use of solid-phase peptide synthesis techniques further enhances the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Fmoc-Gly-Val-OH undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: DCC and DMAP in THF are frequently used for the coupling reactions.
Major Products Formed
The primary products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or coupled to form longer peptide chains .
類似化合物との比較
Similar Compounds
Fmoc-Gly-OH: Fluorenylmethyloxycarbonyl-glycine, used for similar purposes but lacks the valine residue.
Fmoc-Val-OH: Fluorenylmethyloxycarbonyl-valine, used in peptide synthesis but lacks the glycine residue.
Uniqueness
Fmoc-Gly-Val-OH is unique due to its combination of glycine and valine residues, providing specific structural and functional properties that are valuable in the synthesis of certain peptides. The presence of both residues allows for the creation of peptides with unique sequences and properties, making it a versatile tool in peptide synthesis .
特性
IUPAC Name |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHFHUXDLSLMX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427069 | |
| Record name | Fmoc-Gly-Val-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86895-14-9 | |
| Record name | Fmoc-Gly-Val-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86895-14-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















